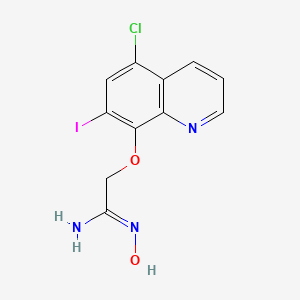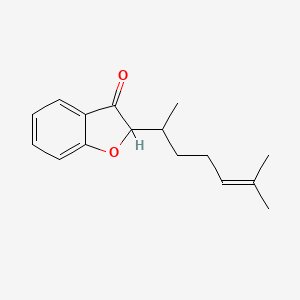
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is an organic compound with a complex structure that includes a benzofuranone core and a dimethylhexenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the benzofuranone core through electrophilic aromatic substitution reactions. The dimethylhexenyl side chain is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.
科学的研究の応用
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Cyclohexene: A hydrocarbon with limited practical applications but useful in organic synthesis.
Uniqueness
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of a benzofuranone core and a dimethylhexenyl side chain sets it apart from other similar compounds.
特性
| 646522-88-5 | |
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-(6-methylhept-5-en-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)7-6-8-12(3)16-15(17)13-9-4-5-10-14(13)18-16/h4-5,7,9-10,12,16H,6,8H2,1-3H3 |
InChIキー |
YPORSJDWCAMGCT-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)C1C(=O)C2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/no-structure.png)
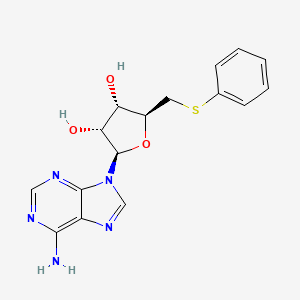
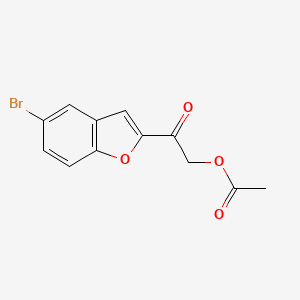
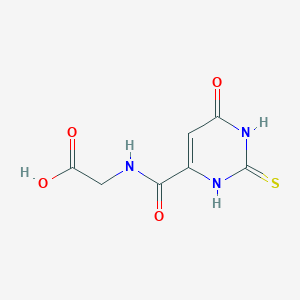
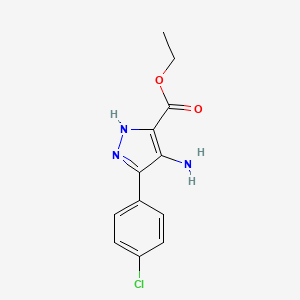
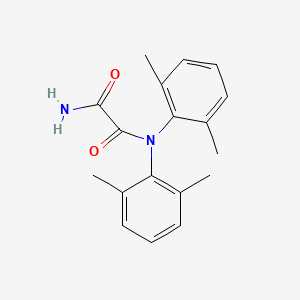
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
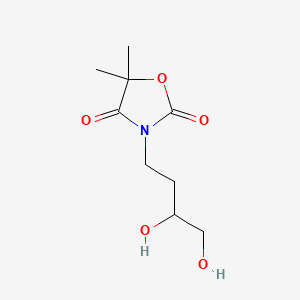
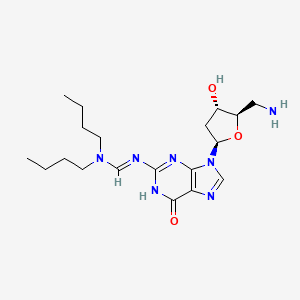
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
